molecular formula C10H11NS B13321236 (1R)-1-Benzo[B]thiophen-3-ylethylamine

(1R)-1-Benzo[B]thiophen-3-ylethylamine

Cat. No.: B13321236
M. Wt: 177.27 g/mol
InChI Key: QHQWHUVCNWLPGV-SSDOTTSWSA-N
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Description

(1R)-1-Benzo[B]thiophen-3-ylethylamine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiophene derivatives, including (1R)-1-Benzo[B]thiophen-3-ylethylamine, can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes constant current electrolysis at room temperature in undivided cells, leading to the formation of benzothiophene motifs .

Industrial Production Methods

Industrial production of benzothiophene derivatives often employs metal-catalyzed reactions and requires elaborate starting materials and harsh reaction conditions. The development of green and efficient methods for the synthesis of these compounds is highly desirable .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Benzo[B]thiophen-3-ylethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with different reagents under specific conditions to form various products.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of (1R)-1-Benzo[B]thiophen-3-ylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or activate specific receptors, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both benzothiophene and ethylamine. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

(1R)-1-(1-benzothiophen-3-yl)ethanamine

InChI

InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3/t7-/m1/s1

InChI Key

QHQWHUVCNWLPGV-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CSC2=CC=CC=C21)N

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)N

Origin of Product

United States

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